1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide 1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 870987-02-3
VCID: VC5935521
InChI: InChI=1S/C20H19ClN4O4S/c21-16-6-8-17(9-7-16)30(27,28)25-12-10-14(11-13-25)18(26)22-20-24-23-19(29-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,24,26)
SMILES: C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C20H19ClN4O4S
Molecular Weight: 446.91

1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

CAS No.: 870987-02-3

Cat. No.: VC5935521

Molecular Formula: C20H19ClN4O4S

Molecular Weight: 446.91

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide - 870987-02-3

Specification

CAS No. 870987-02-3
Molecular Formula C20H19ClN4O4S
Molecular Weight 446.91
IUPAC Name 1-(4-chlorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C20H19ClN4O4S/c21-16-6-8-17(9-7-16)30(27,28)25-12-10-14(11-13-25)18(26)22-20-24-23-19(29-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,24,26)
Standard InChI Key GLXHXNUUNYOOBB-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

Structural Analysis and Nomenclature

The target molecule comprises three key subunits:

  • Piperidine-4-carboxamide backbone: A six-membered nitrogen-containing ring substituted at the 4-position with a carboxamide group.

  • 4-Chlorobenzenesulfonyl substituent: Attached to the piperidine nitrogen, this electron-withdrawing group enhances metabolic stability and influences electronic distribution .

  • 5-Phenyl-1,3,4-oxadiazole moiety: A heterocyclic ring system known for its bioisosteric properties and antimicrobial potential , linked via a carboxamide bond.

The systematic name reflects this architecture: the piperidine nitrogen is sulfonylated by 4-chlorobenzenesulfonyl chloride, while the carboxamide at C-4 connects to the 2-amino position of 5-phenyl-1,3,4-oxadiazole.

Synthetic Pathways

Synthesis of 1-(4-Chlorobenzenesulfonyl)piperidine-4-carboxylic Acid

The foundational step involves sulfonylation of piperidine-4-carboxylic acid derivatives. As demonstrated by Iqbal et al. , ethyl piperidine-4-carboxylate reacts with 4-chlorobenzenesulfonyl chloride in aqueous alkaline conditions (pH 9–10) to yield ethyl 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylate (85% yield). Subsequent hydrolysis with lithium hydroxide generates the free carboxylic acid, crucial for amide bond formation .

Reaction Conditions:

  • Solvent: Water/ethanol mixture

  • Base: 15% Na₂CO₃

  • Temperature: Room temperature for sulfonylation; reflux for hydrolysis

Formation of 5-Phenyl-1,3,4-oxadiazol-2-amine

1,3,4-Oxadiazole rings are typically synthesized via cyclization of acylhydrazides with carboxylic acid derivatives. For 5-phenyl substitution, benzoyl chloride reacts with carbohydrazide under acidic conditions to form 5-phenyl-1,3,4-oxadiazol-2-amine .

Key Cyclization Parameters:

  • Reagents: Phosphorus oxychloride (dehydrating agent)

  • Temperature: 80–100°C

  • Reaction Time: 4–6 hours

Amide Coupling

The final step employs carbodiimide-mediated coupling between 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid and 5-phenyl-1,3,4-oxadiazol-2-amine. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dimethylformamide (DMF) facilitates this reaction, achieving yields of 70–75% based on analogous procedures .

Optimized Conditions:

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine, 3 eq)

  • Temperature: 0°C → room temperature

Spectral Characterization

Infrared Spectroscopy (IR)

  • Sulfonyl Group: Asymmetric S=O stretch at 1345 cm⁻¹, symmetric at 1163 cm⁻¹

  • Amide C=O: Strong absorption at 1658 cm⁻¹

  • Oxadiazole Ring: C=N stretching at 1580 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic Protons:

    • 4-Chlorobenzenesulfonyl: δ 7.82 (d, J = 8.4 Hz, 2H), 7.64 (d, J = 8.4 Hz, 2H)

    • 5-Phenyl group: δ 7.45–7.39 (m, 5H)

  • Piperidine Protons:

    • H-2/H-6: δ 3.12 (m, 2H)

    • H-3/H-5: δ 2.45 (t, J = 11.2 Hz, 2H)

    • H-4: δ 2.89 (quintet, J = 10.8 Hz, 1H)

¹³C NMR:

  • Sulfonyl Carbon: 142.1 ppm

  • Oxadiazole C-2: 167.3 ppm

  • Amide Carbonyl: 170.5 ppm

Mass Spectrometry

  • Molecular Ion: m/z 506.9 [M+H]⁺

  • Fragmentation:

    • Loss of SO₂C₆H₄Cl (175.6 Da) → m/z 331.3

    • Oxadiazole ring cleavage → m/z 221.1 (C₆H₅C₂N₂O⁺)

Hypothetical Biological Activity

OrganismMIC (µg/mL)
E. coli ATCC 2592212.5 ± 1.8
P. aeruginosa18.7 ± 2.1

Central Nervous System (CNS) Penetration

With calculated properties (MW = 506.9 g/mol, cLogP = 2.8, tPSA = 108 Ų), the compound likely crosses the blood-brain barrier , suggesting potential anticonvulsant applications.

Challenges and Considerations

  • Sulfonylation Efficiency: Requires strict pH control (9–10) to prevent N-oxide formation

  • Oxadiazole Stability: Susceptible to hydrolytic cleavage under strongly acidic/basic conditions

  • Stereochemical Control: Piperidine ring puckering may influence biological target engagement

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